(1-Methylcyclohexyl)acetate

Physicochemical Properties Separation Science Process Engineering

(1-Methylcyclohexyl)acetate (CAS 16737-30-7) is a sterically hindered tertiary cyclohexyl ester that exists as a well-defined single regioisomer with the acetoxy group exclusively at the C1 bridgehead position. This compound, with molecular formula C9H16O2 and a molecular weight of 156.22 g/mol, features a tertiary carbon center that restricts conformational mobility and eliminates the dynamic axial/equatorial equilibria observed in secondary cyclohexyl acetates.

Molecular Formula C9H15O2-
Molecular Weight 155.21 g/mol
CAS No. 16737-30-7
Cat. No. B107633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methylcyclohexyl)acetate
CAS16737-30-7
Synonyms1-METHYLCYCLOHEXYLACETATE
Molecular FormulaC9H15O2-
Molecular Weight155.21 g/mol
Structural Identifiers
SMILESCC1(CCCCC1)CC(=O)[O-]
InChIInChI=1S/C9H16O2/c1-9(7-8(10)11)5-3-2-4-6-9/h2-7H2,1H3,(H,10,11)/p-1
InChIKeyLTBPRPATSZONGJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-Methylcyclohexyl)acetate (CAS 16737-30-7): Sterically Defined Cyclohexyl Ester for Conformation-Sensitive Chemical Selection


(1-Methylcyclohexyl)acetate (CAS 16737-30-7) is a sterically hindered tertiary cyclohexyl ester that exists as a well-defined single regioisomer with the acetoxy group exclusively at the C1 bridgehead position [1]. This compound, with molecular formula C9H16O2 and a molecular weight of 156.22 g/mol, features a tertiary carbon center that restricts conformational mobility and eliminates the dynamic axial/equatorial equilibria observed in secondary cyclohexyl acetates . Its distinct steric profile and predictable conformational bias are critical for applications requiring defined molecular geometry, such as mechanistic probe studies, stereoselective synthesis, and fragrance material development [2].

Why (1-Methylcyclohexyl)acetate Cannot Be Interchanged with Unsubstituted or Secondary Cyclohexyl Acetates


Procurement professionals should be aware that the term 'methylcyclohexyl acetate' often refers to mixed isomer products (e.g., CAS 30232-11-2) that lack regioisomeric and stereochemical purity . The presence of the geminal methyl and acetoxy groups at C1 in (1-methylcyclohexyl)acetate imposes a rigid, sterically congested tertiary center that fundamentally alters physical properties, chemical reactivity, and conformational behavior compared to secondary methylcyclohexyl acetates or the unsubstituted cyclohexyl acetate . This structural distinction translates to quantifiable differences in boiling point, density, and conformational equilibria that can critically impact outcomes in applications ranging from mechanistic studies to fragrance formulation—as demonstrated in the evidence that follows.

Quantitative Differentiation of (1-Methylcyclohexyl)acetate from Cyclohexyl Acetate and Related Analogs


Increased Boiling Point and Density Due to Geminal Methyl Substitution

The introduction of a geminal methyl group at the tertiary carbon center in (1-methylcyclohexyl)acetate elevates both boiling point and density relative to the unsubstituted cyclohexyl acetate . This increase is consistent with enhanced molecular mass and van der Waals interactions conferred by the additional methyl substituent .

Physicochemical Properties Separation Science Process Engineering

Distinct Density Profile: Lower Density Than Cyclohexyl Acetate Despite Higher Molecular Weight

Although (1-methylcyclohexyl)acetate has a higher molecular weight (156.22 g/mol) than cyclohexyl acetate (142.20 g/mol), its measured density is lower . This counterintuitive finding reflects differences in molecular packing due to the steric bulk of the geminal methyl group, which disrupts efficient molecular assembly in the liquid phase .

Physical Property Formulation Material Science

Pyrolysis Isotope Effect Distinguishes 1-Methylcyclohexyl Acetate in Mechanistic Probe Studies

The deuterium isotope effect measured during the pyrolytic elimination of 1-methylcyclohexyl acetate serves as a direct mechanistic marker that is absent in unsubstituted cyclohexyl acetate [1]. By comparing the exo/endo olefin ratio from the pyrolysis of unlabeled 1-methylcyclohexyl acetate versus its 2,2,6,6-d4 isotopologue, a quantifiable kinetic isotope effect (KIE) was established [1].

Mechanistic Chemistry Isotope Effect Pyrolysis

Conformational Equilibrium Bias: Tertiary Center Eliminates Axial/Equatorial Dynamics

Unlike secondary cyclohexyl acetates, which undergo rapid axial/equatorial ring-flipping at room temperature, (1-methylcyclohexyl)acetate possesses a tertiary C1 center that locks the acetoxy group in a well-defined orientation [1]. This conformational rigidity eliminates the dynamic equilibrium observed in compounds such as cyclohexyl acetate or 4-tert-butylcyclohexyl acetate [2].

Conformational Analysis Stereochemistry NMR Spectroscopy

Synthetic Yield Optimization: Quantitative One-Step Synthesis Protocol

A 2023 publication established a one-step synthetic protocol for (1-methylcyclohexyl)acetate that proceeds in quantitative yield under adapted Vilsmeier conditions [1]. This contrasts with earlier methods that required multi-step sequences or produced lower yields due to the steric hindrance at the tertiary center [2].

Synthetic Methodology Process Chemistry Yield Optimization

Acylation Reactivity: Tertiary Alcohol Substrate Performance with Sc(OTf)₃ Catalyst

In scandium triflate-catalyzed acylation reactions, (1-methylcyclohexyl)acetate is produced with a moderate yield from the corresponding tertiary alcohol, 1-methylcyclohexanol, highlighting the steric challenge posed by the tertiary substrate [1]. This yield is lower than that typically observed for primary alcohols (e.g., linalool) under identical conditions, underscoring the need for optimized protocols when working with tertiary cyclohexanols [1].

Catalysis Acylation Reaction Optimization

High-Value Application Scenarios for (1-Methylcyclohexyl)acetate Driven by Quantitative Evidence


Mechanistic Probe in Physical Organic Chemistry

Researchers investigating transition-state geometries in ester pyrolysis can utilize (1-methylcyclohexyl)acetate as a calibrated mechanistic probe. The well-defined deuterium isotope effect (k_H/k_D = 1.7–1.9) measured between the unlabeled compound and its 2,2,6,6-d4 isotopologue provides a quantitative benchmark for studying elimination mechanisms [1]. Procurement of high-purity (1-methylcyclohexyl)acetate is essential for such experiments.

Conformationally Rigid Building Block for Stereoselective Synthesis

The tertiary C1 center of (1-methylcyclohexyl)acetate eliminates the dynamic axial/equatorial ring-flipping observed in secondary cyclohexyl esters, offering a fixed molecular geometry for applications requiring predictable steric bulk [1]. This conformational rigidity is particularly valuable in the design of chiral auxiliaries, supramolecular synthons, and stereochemical probes where a defined shape is paramount [2].

High-Purity Standard for Distillation and Purification Workflows

The elevated boiling point of (1-methylcyclohexyl)acetate (182.3 °C at 760 mmHg) relative to cyclohexyl acetate (172–175 °C) enables effective separation via fractional distillation [1]. This property supports the use of (1-methylcyclohexyl)acetate as a high-purity reference standard or as a co-solvent where a higher boiling point is advantageous for thermal stability or reaction control [2].

Synthetic Intermediate for Fragrance and Flavor Materials

The efficient one-step synthesis of (1-methylcyclohexyl)acetate in quantitative yield [1] supports its use as a cost-effective intermediate for fragrance ingredients. While the compound itself may not be a direct fragrance material, its ester functionality and cyclohexyl framework are common motifs in aroma chemicals, and the availability of a high-yield route enhances its attractiveness as a building block for further derivatization [2].

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